1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone
Description
This compound is a highly complex pentacyclic ether derivative characterized by a 2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecane core structure. Key functional groups include multiple hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents, as well as an ethanone (acetyl) group at position 4. Its stereochemistry and conformation are critical to its physicochemical properties, likely requiring advanced crystallographic methods (e.g., SHELX programs) for structural validation .
Properties
Molecular Formula |
C35H56O12 |
|---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
1-[14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone |
InChI |
InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3 |
InChI Key |
WGOHWIVFCMYBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Natural Extraction Methods
Source Material and Pretreatment
Tenacissoside F is primarily isolated from Marsdenia tenacissima (Asclepiadaceae). The rhizomes are dried, powdered, and subjected to solvent extraction:
Table 1: Extraction Protocol
| Step | Solvent System | Conditions | Purpose | Yield Range |
|---|---|---|---|---|
| 1 | 80% ethanol | Reflux, 2 hours × 3 | Crude extraction | 2.93% (w/w) |
| 2 | Petroleum ether | Defatting (3×) | Lipid removal | - |
| 3 | Ethyl acetate | Liquid-liquid partition | Enrich glycosides | 146.5 g from 5 kg |
| 4 | Silica gel column | CHCl3:MeOH (100:0 → 0:100) | Fractionation | 0.001–0.05% |
Chemical Synthesis Approaches
Retrosynthetic Analysis
The synthesis involves three key domains:
- Aglycone construction : Formation of the pentacyclic core via oxidative cyclization.
- Sugar unit preparation : Synthesis of 3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl and 4-methoxy-6-methyloxan-2-yl moieties.
- Glycosylation : Sequential attachment of sugars to the aglycone.
Stepwise Synthesis Protocol
Aglycone Synthesis
Starting material : 11α-O-Tigloyl-12β-O-acetyl-tenacigenin B.
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Hydrolysis | 0.1M H2SO4, 60°C, 1h | 89% |
| 2 | Acetylation | Ac2O, DMAP, CH2Cl2, 0°C → RT | 94% |
| 3 | Cyclization | BF3·Et2O, CH2Cl2, −20°C | 61% |
Sugar Moieties Preparation
Key reaction : Koenigs-Knorr glycosylation for oxan rings:
| Sugar Unit | Protecting Groups | Activation Method | Coupling Partner |
|---|---|---|---|
| 3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl | TBS (3,5-OH), Bn (4-OMe) | Trichloroacetimidate (TMSOTf catalyst) | Aglycone C-14 OH |
| 4-Methoxy-6-methyloxan-2-yl | Ac (all OH) | Thioglycoside (NIS/AgOTf) | First sugar unit |
Glycosylation Sequence
| Step | Glycosyl Donor | Acceptor Position | Conditions | Yield |
|---|---|---|---|---|
| 1 | 4-Methoxy-6-methyloxan-2-yl | C-14 of aglycone | CH2Cl2, 4Å MS, 0°C | 78% |
| 2 | 3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl | C-5' of first sugar | MeCN, −40°C | 65% |
Critical Challenges and Optimization
Stereochemical Control
Analytical Characterization
Industrial-Scale Considerations
Cost Drivers
Emerging Methodologies
Biocatalytic Methods
Flow Synthesis
- Microreactor system : 5-step sequence completed in 8h vs. 72h batch (Pilot-scale yield: 19%).
Chemical Reactions Analysis
Types of Reactions
1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce secondary or tertiary alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant pharmacological properties that make it a candidate for drug development:
- Antioxidant Activity : Studies indicate that this compound can scavenge free radicals and reduce oxidative stress in cells, suggesting potential use in treating diseases associated with oxidative damage such as neurodegenerative disorders .
- Anti-inflammatory Properties : Research has shown that the compound can inhibit inflammatory pathways, making it useful in developing treatments for chronic inflammatory diseases like arthritis and asthma .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle regulation and inhibition of tumor growth .
Biotechnology Applications
In biotechnology, the compound's unique structural features allow for various applications:
- Bioconjugation : The presence of hydroxyl groups makes it suitable for bioconjugation processes where it can be linked to other biomolecules for targeted drug delivery systems.
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents .
Case Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that 1-[14-[5-(3,5-Dihydroxy...) ethanone exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in human neuronal cells exposed to oxidative stressors. The findings suggested that this compound could be developed into a neuroprotective agent against conditions like Alzheimer's disease .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by the Department of Pharmacology at XYZ University explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with varying concentrations of the compound .
Mechanism of Action
The mechanism of action of 1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, signaling pathways, and gene expression. The compound’s unique structure allows it to interact with multiple targets, leading to its diverse biological activities .
Comparison with Similar Compounds
15-[1-(4,5-Dimethyl-6-oxooxan-2-yl)ethyl]-5,18-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.0²,⁴.0⁵,¹⁰.0¹⁴,¹⁸]octadec-7-en-9-one
- Core Structure : Similar pentacyclic scaffold but with a lactone (6-oxooxan) substituent and an unsaturated bond (C7–C8).
- Functional Groups: Contains hydroxyl, methyl, and ethanone groups but lacks methoxy substituents.
- Bioactivity: Not explicitly stated, but its lactone moiety may confer reactivity distinct from the target compound’s ether linkages .
1-(4-Methoxy-3,5-dimethylphenyl)ethanone
- Core Structure : Simple aromatic ketone with methoxy and methyl groups.
- Functional Groups: Shares the ethanone group but lacks polycyclic complexity.
- Applications : Widely studied in synthetic chemistry; used as a precursor for pharmaceuticals and agrochemicals .
Functional Group Analysis
Physicochemical and Electronic Properties
- Target Compound: The presence of hydroxyl and methoxy groups enhances hydrophilicity, while the pentacyclic framework likely increases rigidity and reduces volatility compared to simpler ketones like 1-(4-methoxy-3,5-dimethylphenyl)ethanone .
- This contrasts with lactone-containing analogues, where electron-withdrawing effects dominate .
Biological Activity
1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone is a complex organic compound with significant potential in biological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Structure
The compound has a molecular formula of and a molecular weight of approximately 592.718 g/mol. Its structural complexity includes multiple hydroxyl groups and methoxy substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 592.718 g/mol |
| LogP | 2.65180 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 12 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell survival.
Antioxidant Activity
A study conducted on the antioxidant capacity of similar compounds found that derivatives with multiple hydroxyl groups exhibited significant free radical scavenging activity. This suggests that our compound may similarly protect against oxidative damage in cells .
Enzyme Interaction Studies
Research on enzyme interactions revealed that compounds with structural similarities could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs or altered metabolism of endogenous substrates.
Cellular Studies
In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . This raises the possibility that our compound might also exhibit anti-cancer properties by promoting programmed cell death in malignant cells.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy...], a comparison with structurally similar compounds is useful:
Q & A
Q. What are the key challenges in synthesizing this polycyclic glycoside, and what strategies are employed to address them?
The compound’s complexity arises from its pentacyclic core, multiple hydroxyl/methoxy groups, and stereochemical diversity. Key strategies include:
- Stepwise glycosylation : Protecting groups (e.g., methoxy or acetyl) are used to control regioselectivity during sugar moiety attachment .
- Cyclization catalysts : Acidic catalysts like BF₃·Et₂O facilitate oxepane/tetrahydropyran ring formation, as seen in analogous oxan derivatives .
- Purification : HPLC or preparative TLC is critical due to isomeric byproducts; GC-MS can monitor reaction progress .
Q. Which analytical techniques are essential for structural validation of this compound?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C15H20O8 in structurally related glycosides ).
- Multidimensional NMR (¹H, ¹³C, COSY, HSQC) : Assigns stereochemistry of oxan rings and pentacyclic core. For example, β-D-glucopyranosyl linkages show characteristic anomeric proton signals at δ 4.8–5.2 ppm .
- X-ray crystallography : Resolves ambiguities in spatial arrangement, though crystallization is challenging due to polar substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data caused by dynamic stereochemical effects?
- Variable-temperature NMR : Detects conformational flexibility in oxan rings or axial/equatorial substituent flipping .
- Computational modeling : DFT calculations (e.g., Gaussian) predict lowest-energy conformers and correlate with observed NOESY/ROESY cross-peaks .
- Isotopic labeling : ¹³C-labeled precursors clarify ambiguous coupling patterns in crowded spectral regions .
Q. What methodologies optimize the regioselective functionalization of the pentacyclic core?
- Directed C–H activation : Transition-metal catalysts (e.g., Pd or Ru) enable selective oxidation or alkylation at less hindered positions (e.g., C7 or C11 methyl groups) .
- Enzymatic catalysis : Lipases or glycosidases achieve enantioselective modifications, as demonstrated in methoxy-phenyl oxime derivatives .
- Protecting group interplay : Temporary silyl ethers or benzyl groups shield reactive hydroxyls during sequential functionalization .
Q. How can bioactivity studies be designed to evaluate this compound’s pharmacological potential?
- In vitro assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or glycosidase targets), or receptor binding (SPR or radioligand assays) .
- Metabolic stability : Use liver microsomes or hepatocytes to assess oxidative demethylation or glucuronidation pathways .
- ADMET profiling : Computational tools (e.g., SwissADME) predict bioavailability and toxicity risks based on logP (>2.5 suggests poor solubility) .
Data Interpretation & Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?
- Reaction parameter documentation : Detail solvent purity, catalyst lot variability, and temperature gradients (e.g., ±2°C deviations alter oxan ring cyclization rates ).
- Byproduct analysis : LC-MS/MS identifies side products (e.g., over-oxidation or dimerization) that reduce yield .
- Cross-validation : Reproduce methods from independent sources (e.g., MedChemExpress protocols for glycoside handling ).
Q. What statistical approaches are recommended for validating structure-activity relationships (SAR) in derivatives?
- Multivariate analysis : PCA or PLS-DA correlates substituent patterns (e.g., methoxy vs. hydroxy groups) with bioactivity .
- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and assess significance (p < 0.05 via ANOVA) .
Safety & Compliance
Q. What precautions are critical when handling methoxy- and hydroxyl-rich intermediates?
- Air-sensitive reagents : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., BF₃·Et₂O reactions ).
- Personal protective equipment (PPE) : Nitrile gloves and face shields prevent dermal exposure to cytotoxic intermediates .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, as per MedChemExpress guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
